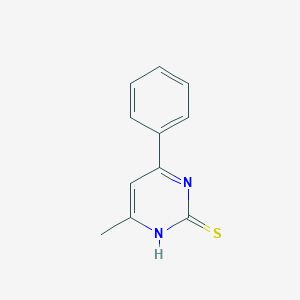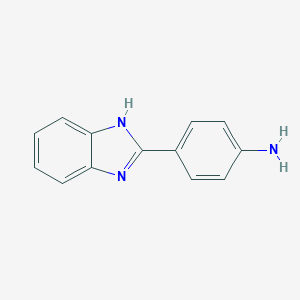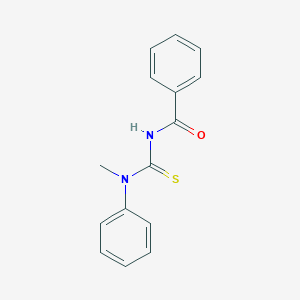
4-Iodopicolinic acid
Descripción general
Descripción
4-Iodopicolinic acid (4-IPA) is an organic compound with the molecular formula C6H6IO3. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 4-IPA is a derivative of picolinic acid and is used as a building block for the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 4-IPA has also been studied for its potential applications in biochemistry, physiology, and medical research.
Aplicaciones Científicas De Investigación
Luminescent Lanthanide Complexes : 4-Iodopicolinic acid derivatives have been used in the development of luminescent lanthanide complexes, with applications in time-resolved luminescence assays. This is due to their ability to form stable and intensely luminescent complexes with Tb(III) and Eu(III), offering potential in ultra-sensitive detection methods (Lamture & Wensel, 1993).
NMDA Receptor Agonists : this compound derivatives have been synthesized for research into NMDA receptor agonists, which are significant in studying neurological disorders and potential treatments (Souza, Yan, & Dodd, 2004).
Antimicrobial Activities : Studies have explored the antimicrobial properties of this compound derivatives. These compounds have shown significant activity against various Gram-positive and Gram-negative bacteria, highlighting their potential in the development of new antimicrobial agents (Tamer et al., 2018).
Biomedical Imaging : Radioiodinated derivatives of this compound have been explored for their potential in biomedical imaging, particularly in single photon emission computed tomography (SPECT) imaging. These derivatives exhibit good stability and retention in blood, making them promising for various imaging applications (Wen et al., 2019).
Electrophilic Substitution Studies : Research has been conducted on the electrophilic substitution reactions of this compound derivatives, providing valuable insights into the chemical properties and reactivity of these compounds (Smirnov et al., 1976).
Synthetic Chemistry : this compound derivatives have been used in the development of synthetic methods for various chemical compounds, demonstrating their versatility in organic synthesis (Meshram et al., 2007).
Enhanced X-ray Contrast in Biomedical Materials : Iodinated derivatives of this compound have been synthesized to enhance X-ray contrast properties in biomedical materials, providing potential applications in medical imaging and diagnostics (Lex et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Iodopicolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, leading to a change in their structures and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs makes this compound an effective anti-infective and immunomodulator .
Biochemical Pathways
For instance, by inhibiting ZFPs, the compound can potentially disrupt viral replication and packaging, affecting the life cycle of viruses .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant
Result of Action
The primary result of this compound’s action is its anti-viral effects, both in vitro and in vivo . By inhibiting the function of ZFPs, the compound can disrupt the replication and packaging of viruses, thereby exerting its anti-viral effects .
Análisis Bioquímico
Biochemical Properties
It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Cellular Effects
Picolinic acid has been shown to exhibit antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus in pre-clinical animal models . It acts as an anti-infective and immunomodulator through its role in zinc transport .
Molecular Mechanism
Picolinic acid, a related compound, inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Metabolic Pathways
Picolinic acid, a related compound, is a tryptophan metabolite endogenously produced in mammals .
Propiedades
IUPAC Name |
4-iodopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJTEYGGAWURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355935 | |
| Record name | 4-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405939-79-9 | |
| Record name | 4-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dimethylformamide (DMF) in the synthesis of 4-iodopicolinic acid as described in the research?
A1: The research paper "Improved Large-Scale Preparation of this compound" [] highlights the crucial role of DMF as a catalyst in the initial chlorination step of picolinic acid using thionyl chloride. [] This catalytic activity of DMF significantly improves the efficiency of the overall synthesis, making it suitable for large-scale production of this compound.
Q2: Can you elaborate on the two-step synthesis of this compound as described in the research?
A2: The research paper "Improved Large-Scale Preparation of this compound" [] outlines a two-step synthesis:
- Chlorination: Picolinic acid is reacted with thionyl chloride in the presence of DMF as a catalyst. This leads to the formation of methyl 4-chloropicolinate. []
- Iodination: Methyl 4-chloropicolinate is directly converted to this compound. [] While the specific reagents for this step are not detailed in the abstract, the research emphasizes a good yield for this transformation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)


![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)








